![molecular formula C19H19Cl2N9O3 B609185 MLT-748 CAS No. 1832578-30-9](/img/structure/B609185.png)
MLT-748
Vue d'ensemble
Description
MLT-748 est un inhibiteur allostérique puissant, sélectif et de la protéine de translocation du lymphome lymphoïde associé aux muqueuses 1 (MALT1). Il se lie à la poche allostérique Trp580 de MALT1 avec une valeur de CI50 de 5 nM . MALT1 est une paracaspase qui joue un rôle crucial dans la voie de signalisation d'activation du facteur nucléaire kappa B (NF-κB), ce qui fait de this compound un composé important en immunologie et en recherche sur le cancer .
Applications De Recherche Scientifique
Inhibition of MALT1 Activity
MLT-748 has been shown to inhibit MALT1 cleavage in various cellular models. In studies involving B and T cells from patients with the MALT1-W580S mutation, treatment with this compound restored functional activity, suggesting its potential as a therapeutic agent for genetic immunodeficiencies .
Impact on Cancer Cell Lines
Research indicates that this compound can reduce the viability of certain cancer cell lines by inhibiting MALT1-mediated signaling pathways. In glioblastoma models, this compound treatment resulted in decreased macrophage polarization towards an immunosuppressive phenotype, enhancing macrophage-dependent tumor cell killing .
Effects on NF-κB Signaling
The compound has been demonstrated to increase phosphorylation of key NF-κB components (p65 and IκBα) in treated cells, indicating a reactivation of this critical signaling pathway following inhibition of MALT1 . This finding underscores its potential use in restoring immune function in cancers where NF-κB signaling is dysregulated.
Case Study 1: Immunodeficiency Treatment
In a clinical setting, the administration of this compound to patients with a homozygous W580S mutation showed promising results in restoring NF-κB signaling and overall immune function. The compound's ability to stabilize the mutant protein led to improved cellular responses to antigens .
Case Study 2: Glioblastoma Progression
In vivo studies involving glioblastoma models revealed that this compound inhibited tumor progression by blocking MALT1 activity in tumor-associated macrophages. This inhibition led to reduced tumor cell viability and enhanced anti-tumor immune responses .
Data Table: Summary of Key Findings
Study Focus | Model Type | Concentration | Key Findings |
---|---|---|---|
Immunodeficiency | Patient B/T Cells | 2 µM | Restored function in W580S mutant cells |
Glioblastoma | Mouse Macrophages | 2 µM | Enhanced macrophage killing of GBM cells |
NF-κB Signaling | Various Cell Lines | 0–2 µM | Increased phosphorylation of p65 and IκBα |
Allosteric Inhibition | Structural Analysis | N/A | Stabilized mutant MALT1 conformation |
Mécanisme D'action
Target of Action
MLT-748 is a potent, selective, and allosteric inhibitor of MALT1 . MALT1, also known as Mucosa-associated lymphoid tissue lymphoma translocation protein 1, plays a crucial role in the nuclear factor-kappa B (NF-κB) activation signaling pathway . This protein is involved in several biological processes such as cell proliferation, cell death, and regulation of immune responses .
Mode of Action
This compound binds MALT1 in the allosteric Trp580 pocket . It adopts a pose via binding at the interface between the caspase and immunoglobulin (Ig3) domains by displacing Trp580 and locking the catalytic site in an inactive state . This displacement of Trp580 weakens interactions between the para-caspase and C-terminal immunoglobulin MALT1 domains, resulting in protein instability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . MALT1 is involved in NF-κB signaling cascades downstream of antigen receptors, C-type lectin receptors, and several G-protein coupled receptors . The concentration of 1 μM this compound completely blocked cleavage of the MALT1 substrates BCL10, HOIL1, CYLD, and RelB .
Pharmacokinetics
In MALT1 mut/mut patient immortalized B cells, this compound stabilized cellular MALT1-W580S, with an EC50 of 69 nM .
Result of Action
This compound treatment increased the phosphorylation of p65 and IκBα in MALT1mut/mut patient immortalized B cells . This compound had only mild effects on phosphorylation of iκbα during cell stimulation of these normal t cells . It did inhibit T cell antigen receptor downstream signaling .
Analyse Biochimique
Biochemical Properties
MLT-748 interacts with various enzymes, proteins, and other biomolecules. It is known to bind by displacing the side chain of Trp580, locking the protease in an inactive conformation . This interaction with the MALT1 paracaspase is central for lymphocyte antigen-dependent responses, including NF-κB activation .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to rescue NF-κB and JNK signaling in patient lymphocytes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to MALT1 in the allosteric Trp580 pocket, which results in the locking of the protease in an inactive conformation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de MLT-748 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions ultérieures pour former le produit final. La voie de synthèse exacte et les conditions réactionnelles sont exclusives et ne sont pas divulguées publiquement en détail. Il est connu que la synthèse implique l'utilisation de divers réactifs organiques et catalyseurs dans des conditions contrôlées pour atteindre une pureté et un rendement élevés .
Méthodes de production industrielle
La production industrielle de this compound suit probablement une voie de synthèse similaire à la synthèse en laboratoire, mais à plus grande échelle. Cela implique l'optimisation des conditions réactionnelles, l'augmentation de l'échelle des réactions et la garantie de la qualité et de la pureté constantes du produit final. Le processus de production comprend également des mesures rigoureuses de contrôle qualité pour répondre aux normes de l'industrie .
Analyse Des Réactions Chimiques
Types de réactions
MLT-748 subit diverses réactions chimiques, notamment:
Oxydation: this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction: Il peut également subir des réactions de réduction pour produire des formes réduites.
Substitution: This compound peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courantes
Oxydation: Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution: Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de this compound, chacun ayant des activités biologiques potentiellement différentes .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé outil pour étudier l'inhibition de MALT1 et ses effets sur diverses voies biochimiques.
Biologie: Employé dans la recherche pour comprendre le rôle de MALT1 dans la signalisation et la fonction des cellules immunitaires.
Médecine: Enquête sur ses applications thérapeutiques potentielles dans le traitement des cancers, en particulier ceux impliquant une signalisation NF-κB dysrégulée, comme le lymphome diffus à grandes cellules B.
Industrie: Utilisé dans le développement de nouveaux médicaments ciblant MALT1 et les voies connexes.
Mécanisme d'action
This compound exerce ses effets en se liant à la poche allostérique Trp580 de MALT1, inhibant ainsi son activité protéolytique. Cette liaison verrouille MALT1 dans une conformation inactive, l'empêchant de cliver ses substrats. L'inhibition de MALT1 conduit à la suppression de la signalisation NF-κB, qui est cruciale pour la survie et la prolifération de certaines cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Composés similaires
MLT-747: Un autre inhibiteur allostérique de MALT1 avec des propriétés de liaison similaires.
Mépazine: Un inhibiteur puissant et sélectif de MALT1.
Thioridazine: Se lie au même site que MLT-748 et MLT-747.
Unicité de this compound
This compound est unique en raison de sa forte puissance et de sa sélectivité pour MALT1. Il se lie spécifiquement à la poche allostérique Trp580, ce qui en fait un outil précieux pour étudier les voies liées à MALT1 et développer des thérapies ciblées .
Activité Biologique
MLT-748 is a potent and selective inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease, which plays a crucial role in immune cell signaling, particularly within the CARD11/CARMA1-BCL10-MALT1 (CBM) complex. This compound has garnered attention for its potential therapeutic applications in various hematological malignancies, especially those involving aberrant MALT1 activity.
This compound functions as an allosteric inhibitor, effectively locking the MALT1 protease in an inactive conformation. This inhibition prevents the cleavage of key substrates involved in immune signaling pathways, thereby modulating cellular responses to antigen stimulation. The binding of this compound displaces the side chain of Trp580, a critical residue for MALT1 activity, leading to reduced proteolytic function and stabilization of the protein structure .
Inhibition of Substrate Cleavage
Research indicates that this compound significantly inhibits the cleavage of various MALT1 substrates, including A20, CYLD, and RelB. These substrates are integral to regulating NF-κB signaling and other immune responses. In studies involving ABC-DLBCL (Activated B-cell-like Diffuse Large B-cell Lymphoma) cell lines, treatment with this compound resulted in decreased expression levels of genes associated with oncogenic signaling pathways .
Table 1: Key Substrates Cleaved by MALT1 and Effects of this compound
Substrate | Function | Effect of this compound |
---|---|---|
A20 | Negative regulator of NF-κB | Inhibition of cleavage |
CYLD | Deubiquitinating enzyme | Inhibition of cleavage |
RelB | Transcription factor | Inhibition of cleavage |
Regnase-1 | mRNA metabolism regulator | Inhibition of cleavage |
Case Study 1: Lung Carcinoma
In a study examining the effects of this compound on lung carcinoma growth, co-expression experiments demonstrated that the presence of this compound abrogated CARD10 cleavage induced by the CBM complex. This suggests that inhibiting MALT1 can restrict tumor growth by preventing the activation of pro-survival signaling pathways .
Case Study 2: Hematological Malignancies
Another investigation focused on ABC-DLBCL cell lines showed that treatment with this compound not only inhibited substrate cleavage but also reduced oncogenic gene expression linked to CARD11 mutations. This highlights its potential as a therapeutic agent in treating cancers characterized by dysregulated MALT1 activity .
Efficacy in Immune Modulation
This compound has been shown to modulate immune responses by affecting cytokine production. For instance, studies indicated that basal levels of IL-6 were elevated in cells treated with this compound, suggesting a complex interplay between inhibition of MALT1 and cytokine signaling pathways .
Structural Insights
Structural studies have provided insights into how this compound interacts with MALT1 at a molecular level. The compound's ability to stabilize certain conformations has implications for designing more effective inhibitors targeting similar proteases involved in immune regulation .
Propriétés
IUPAC Name |
1-[2-chloro-7-[(1R,2R)-1,2-dimethoxypropyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N9O3/c1-10(32-2)17(33-3)16-13(9-22-15-7-14(21)28-29(15)16)27-19(31)26-11-6-12(20)18(23-8-11)30-24-4-5-25-30/h4-10,17H,1-3H3,(H2,26,27,31)/t10-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQLNDPUQSZBJW-QGHHPUGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does MLT-748 interact with its target, MALT1, and what are the downstream effects of this interaction?
A: While the provided research papers [, ] do not delve into the specific binding interactions between this compound and MALT1, they highlight that this compound acts as a MALT1 protease inhibitor. Inhibiting MALT1 protease activity disrupts the downstream signaling cascade. Typically, MALT1, as part of the CARMA-BCL10-MALT1 signaling complex, activates NF-κB, a protein complex involved in cellular responses to stress, inflammation, and cell survival []. This inhibition consequently diminishes NF-κB activity, potentially leading to decreased DNA repair and increased immunogenic cell death in cancer cells [].
Q2: What is the evidence that MALT1 inhibition by compounds like this compound could be beneficial in treating TNBC?
A: Research suggests that high MALT1 expression correlates with doxorubicin resistance in TNBC cell lines []. Beecher et al. demonstrated that this compound treatment, alongside doxorubicin, led to decreased cell viability and increased apoptosis in TNBC cells []. This finding suggests that MALT1 inhibition can re-sensitize resistant TNBC cells to chemotherapy, potentially improving treatment outcomes. Furthermore, the study indicated that MALT1 inhibition increases the expression of calreticulin (CRT) in response to doxorubicin [], a protein associated with immunogenic cell death, highlighting a potential mechanism for enhanced anti-tumor immunity.
Q3: What are the limitations of the existing research on this compound, and what future research directions are warranted?
A: While the initial findings on this compound are promising, the provided research [, ] only provides a preliminary understanding. Further investigations are needed to elucidate the precise molecular mechanisms of this compound's interaction with MALT1, its pharmacokinetic properties, and its efficacy and safety profile in preclinical and clinical settings. Future research should focus on:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.